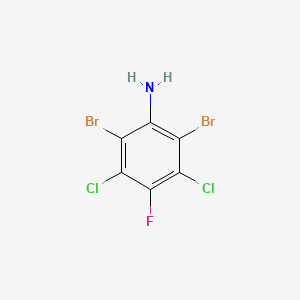

2,6-Dibromo-3,5-dichloro-4-fluoroaniline

CAS No.: 1160573-76-1

Cat. No.: VC3277572

Molecular Formula: C6H2Br2Cl2FN

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160573-76-1 |

|---|---|

| Molecular Formula | C6H2Br2Cl2FN |

| Molecular Weight | 337.8 g/mol |

| IUPAC Name | 2,6-dibromo-3,5-dichloro-4-fluoroaniline |

| Standard InChI | InChI=1S/C6H2Br2Cl2FN/c7-1-3(9)5(11)4(10)2(8)6(1)12/h12H2 |

| Standard InChI Key | QNZIDLFPKIGVCV-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1Br)Cl)F)Cl)Br)N |

| Canonical SMILES | C1(=C(C(=C(C(=C1Br)Cl)F)Cl)Br)N |

Introduction

Chemical Identity and Structural Characteristics

2,6-Dibromo-3,5-dichloro-4-fluoroaniline (CAS: 1160573-76-1) is a polyhalogenated aniline derivative containing five halogen atoms strategically positioned around a benzene ring with an amino group. The compound features bromine atoms at positions 2 and 6, chlorine atoms at positions 3 and 5, and a fluorine atom at position 4 . This unique substitution pattern creates a symmetrical molecule with distinctive electronic properties.

The structural formula can be represented as C₆H₂Br₂Cl₂FN, with a calculated molecular weight of approximately 338.8 g/mol. The compound belongs to the broader class of halogenated anilines, which are important intermediates in organic synthesis. The symmetrical distribution of halogen atoms likely contributes to the compound's stability and influences its crystal packing properties.

Physical and Chemical Properties

While specific experimental data for 2,6-Dibromo-3,5-dichloro-4-fluoroaniline is limited, its properties can be reasonably estimated by comparison with structurally similar halogenated anilines. Based on related compounds, the following properties are anticipated:

The presence of multiple electron-withdrawing halogen substituents significantly affects the electronic distribution within the molecule. These substituents reduce the electron density on the benzene ring and decrease the nucleophilicity of the amino group compared to aniline itself. This electronic effect has important implications for the compound's reactivity in various chemical transformations.

Synthesis Methods

The synthesis of 2,6-Dibromo-3,5-dichloro-4-fluoroaniline likely involves multiple halogenation steps and potentially reduction of a nitro precursor. Based on synthetic approaches for related compounds, several potential routes can be proposed.

Sequential Halogenation Approach

Spectroscopic Characterization

Comprehensive spectroscopic characterization of 2,6-Dibromo-3,5-dichloro-4-fluoroaniline would involve multiple analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance Spectroscopy

The heavily substituted nature of 2,6-Dibromo-3,5-dichloro-4-fluoroaniline would result in relatively simple NMR spectra:

-

¹H NMR: The spectrum would primarily show signals for the amino group protons (approximately 4-5 ppm). Due to the absence of aromatic protons at positions 2, 3, 4, 5, and 6 (all occupied by halogen substituents), the spectrum would lack the typical aromatic proton signals.

-

¹³C NMR: Six carbon signals would be observed, corresponding to the six carbon atoms of the benzene ring. The signal for C-4 (bearing the fluorine atom) would show characteristic splitting due to carbon-fluorine coupling. The signals for C-2 and C-6 (bearing bromine atoms) and C-3 and C-5 (bearing chlorine atoms) would appear at characteristic chemical shifts for halogen-substituted aromatic carbons.

-

¹⁹F NMR: A single fluorine signal would be observed, providing confirmation of the fluorine substituent at position 4.

Mass Spectrometry

Mass spectrometric analysis of 2,6-Dibromo-3,5-dichloro-4-fluoroaniline would reveal a characteristic isotope pattern due to the presence of two bromine atoms and two chlorine atoms. Both bromine and chlorine exist as mixtures of naturally occurring isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl, respectively), which would result in a complex pattern of peaks for the molecular ion.

The main molecular ion peak would be observed at approximately m/z 339, with additional peaks at m/z 341, 343, 345, and 347 due to different isotope combinations. The relative intensities of these peaks would follow a characteristic pattern that could be calculated based on the natural abundance of the different isotopes.

Applications and Significance

2,6-Dibromo-3,5-dichloro-4-fluoroaniline, with its unique substitution pattern, holds potential value in various chemical applications.

Synthetic Building Block

The compound's primary significance likely lies in its role as a versatile building block in organic synthesis. The different halogen substituents (bromine, chlorine, and fluorine) exhibit varying reactivity in metal-catalyzed coupling reactions, allowing for selective functionalization:

-

Bromine atoms (positions 2 and 6) typically show higher reactivity in cross-coupling reactions compared to chlorine atoms

-

Chlorine atoms (positions 3 and 5) offer additional sites for selective functionalization

-

Fluorine atom (position 4) is generally less reactive and often retained during coupling reactions

This differential reactivity enables sequential and regioselective functionalization, making the compound valuable for the synthesis of complex molecules with specific substitution patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume